Ácido 2,4-dimetilbenzoico

Descripción general

Descripción

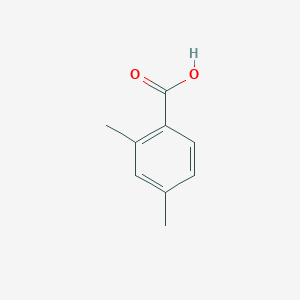

2,4-Dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₂. It is a derivative of benzoic acid, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. This compound appears as a white crystalline powder and is known for its antibacterial properties .

Synthetic Routes and Reaction Conditions:

Carbon Dioxide Carboxylation Process: One method involves the carboxylation of m-xylene using carbon dioxide in the presence of an aluminum trichloride catalyst.

Purification: The product can be purified by crystallization from ethanol or water, followed by sublimation in a vacuum.

Industrial Production Methods:

- The industrial production of 2,4-dimethylbenzoic acid typically involves the same carboxylation process, scaled up to meet production demands. The reaction conditions are optimized to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: 2,4-Dimethylbenzoic acid can undergo oxidation reactions, where the methyl groups can be oxidized to form carboxylic acids.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution Reagents: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

Oxidation Products: Oxidation of the methyl groups can lead to the formation of 2,4-dicarboxybenzoic acid.

Substitution Products: Depending on the substituents introduced, various substituted derivatives of 2,4-dimethylbenzoic acid can be formed.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dimethylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of trimellitic acid through liquid-phase oxidation processes involving dimethylbenzaldehydes . The ability to derive other valuable chemicals from this compound makes it significant in industrial chemistry.

Synthesis of Lanthanide Complexes

Recent studies have demonstrated that 2,4-dimethylbenzoic acid can be used to synthesize dinuclear lanthanide complexes. These complexes exhibit interesting luminescent properties, which can be harnessed for applications in photonics and materials science. The coordination of this acid with lanthanide ions has shown enhanced absorption characteristics in the ultraviolet region, indicating potential uses in optical devices .

Environmental Applications

Role in Environmental Chemistry

The compound has been studied for its behavior in environmental contexts, particularly regarding its degradation products and interactions with pollutants. Understanding how 2,4-dimethylbenzoic acid behaves in various environmental conditions can aid in assessing its impact on ecosystems and developing strategies for pollution control .

Material Science

Additive in Polymer Chemistry

Due to its chemical structure, 2,4-dimethylbenzoic acid can be utilized as an additive in polymer formulations. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it valuable for creating high-performance materials .

Stabilizer for Plastics

The compound's potential as a stabilizer against ultraviolet light degradation positions it as a candidate for use in plastic manufacturing. This application is particularly relevant in industries where long-lasting materials are required .

-

Production of Trimellitic Acid

A study highlighted the efficiency of using 2,4-dimethylbenzoic acid as a raw material for producing trimellitic acid through liquid-phase oxidation. The process demonstrated high yields and reduced by-products, showcasing an industrially advantageous method for synthesizing valuable chemicals . -

Lanthanide Complexes Research

In a recent publication, researchers synthesized several dinuclear lanthanide complexes using 2,4-dimethylbenzoic acid as a ligand. The study revealed significant changes in optical properties upon complex formation, suggesting applications in advanced materials and photonic devices .

Mecanismo De Acción

Target of Action

2,4-Dimethylbenzoic acid is a metabolite of pseudocumene (1,2,4-trimethylbenzene) . It is a Bronsted acid, capable of donating a hydron to an acceptor . It has been found to have antibacterial activity , suggesting that its primary targets may be bacterial cells.

Mode of Action

As a Bronsted acid, 2,4-Dimethylbenzoic acid can donate a proton to an acceptor . This property may contribute to its antibacterial activity . .

Biochemical Pathways

As a metabolite, it is involved in the metabolic processes of the body

Pharmacokinetics

As a metabolite of pseudocumene, it is likely to be distributed throughout the body and metabolized by the liver . More research is needed to understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

Its antibacterial activity suggests that it may disrupt bacterial cell functions

Análisis Bioquímico

Biochemical Properties

The compound is known to be a metabolite of pseudocumene , suggesting it may interact with enzymes involved in the metabolism of this compound

Cellular Effects

The cellular effects of 2,4-Dimethylbenzoic acid are also not well studied. Given its antibacterial activity , it may influence cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Comparación Con Compuestos Similares

- 2,3-Dimethylbenzoic Acid

- 2,5-Dimethylbenzoic Acid

- 2,6-Dimethylbenzoic Acid

- 3,5-Dimethylbenzoic Acid

Comparison:

- Uniqueness: 2,4-Dimethylbenzoic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and properties. For example, the 2,6-dimethylbenzoic acid has methyl groups at the 2nd and 6th positions, which can lead to different steric and electronic effects .

Actividad Biológica

2,4-Dimethylbenzoic acid (CAS number: 611-01-8) is an aromatic carboxylic acid that belongs to the class of benzoic acids. It is characterized by a benzene ring with two methyl groups at the 2 and 4 positions and a carboxylic acid group. This compound has garnered attention in various fields due to its biological activities, particularly its antibacterial properties and its role as a metabolite in certain organisms.

- Chemical Formula : CHO

- Molecular Weight : 150.18 g/mol

- IUPAC Name : 2,4-dimethylbenzoic acid

- Structure : Chemical Structure

Antibacterial Activity

Research indicates that 2,4-dimethylbenzoic acid exhibits significant antibacterial activity. A study published in the Journal of Chinese Medicinal Materials demonstrated its effectiveness against various strains of bacteria through agar diffusion assays. The compound was tested against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Bacillus subtilis | 15 |

This table summarizes the inhibition zones observed for different bacterial strains, highlighting the compound's potential as a natural antibacterial agent.

Metabolic Role

2,4-Dimethylbenzoic acid is identified as a metabolite of pseudocumene (1,2,4-trimethylbenzene). Studies on the toxicokinetics of pseudocumene reveal that after inhalation exposure in rats, metabolites including 2,4-dimethylbenzoic acid were detected in biological fluids, indicating its role in metabolic pathways .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial activity of various compounds derived from fungal metabolites. Among them, 2,4-dimethylbenzoic acid was highlighted for its ability to inhibit bacterial growth effectively. The study involved testing multiple concentrations and comparing them with standard antibiotics .

Case Study 2: Toxicokinetics

A study published in the International Journal of Occupational Medicine and Environmental Health examined the toxicokinetics of pseudocumene and its metabolites following inhalation exposure. The findings indicated that 2,4-dimethylbenzoic acid was one of the primary metabolites found in urine samples post-exposure, suggesting its significance in assessing exposure risks related to industrial environments .

Propiedades

IUPAC Name |

2,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYWPNROPGQIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060595 | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

611-01-8 | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QJD7P2UWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.